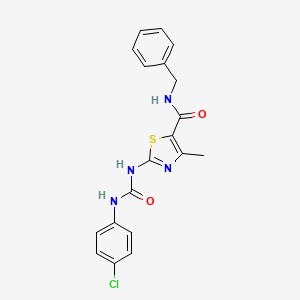

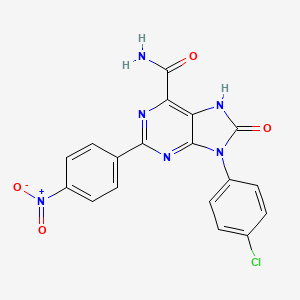

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. TRPV1 plays a crucial role in pain sensation and inflammation. BCTC has been extensively studied for its potential use in treating pain and inflammation.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticancer Potential

Research has identified compounds similar to N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide as potential carbonic anhydrase inhibitors. These compounds have shown promise in inhibiting specific human carbonic anhydrase isoforms, which is significant for anticancer applications. One study detailed the synthesis and screening of such compounds, highlighting their inhibition of human carbonic anhydrase IX and their potential in inhibiting breast cancer cell growth (Alkhaldi et al., 2020).

Antitrypanosomal Activities

Another study explored the antitrypanosomal activities of urea derivatives related to this compound. These compounds were tested against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The study found that these urea analogues demonstrated potent activity, making them a promising lead for developing drugs against this neglected disease (Patrick et al., 2017).

Antipathogenic Activity

Research into thiourea derivatives has demonstrated significant antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential of these derivatives for novel antimicrobial agents with antibiofilm properties, which could be relevant to compounds structurally similar to this compound (Limban, Marutescu & Chifiriuc, 2011).

Photosensitized Oxygenation

Studies involving photosensitized oxygenation of thiazoles, a group to which this compound belongs, have been conducted to understand the photodynamic action in biological systems. This research could be significant for understanding the photochemical behavior of such compounds (Matsuura & Saito, 1969).

Antimicrobial and Antiviral Properties

Further research into similar compounds has demonstrated antimicrobial and antiviral activities. For instance, certain urea and thiourea derivatives have shown potential as anti-TMV (Tobacco mosaic virus) agents, and their antimicrobial activity was also highlighted (Reddy et al., 2013).

Properties

IUPAC Name |

N-benzyl-2-[(4-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c1-12-16(17(25)21-11-13-5-3-2-4-6-13)27-19(22-12)24-18(26)23-15-9-7-14(20)8-10-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNYBAYKZCFOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2451555.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone](/img/structure/B2451557.png)

![[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2451562.png)

![Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate](/img/structure/B2451565.png)

![3,6-dichloro-N-[3-(2-sulfanyl-1H-imidazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2451568.png)

![N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2451570.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2451575.png)

![Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2451576.png)